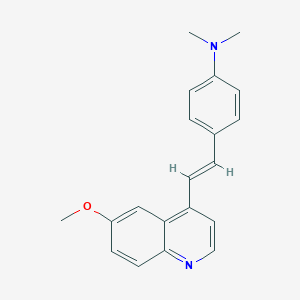
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline, also known as DASQ, is a fluorescent dye that is widely used in scientific research. It is a member of the styrylquinoline family of dyes, which are characterized by their ability to bind to biological molecules and emit light upon excitation. DASQ has been used in a variety of applications, including imaging of biological tissues, monitoring of protein-protein interactions, and detection of enzymatic activity.
作用机制
The mechanism of action of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline involves its ability to bind to biological molecules and emit light upon excitation. The dye contains a styryl group that can interact with the hydrophobic regions of proteins, leading to its incorporation into the protein structure. Upon excitation with light of a specific wavelength, the dye emits light in the visible range, which can be detected using fluorescence microscopy.
生化和生理效应
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in biological systems should be carefully controlled, as high concentrations of the dye can lead to non-specific binding and interference with normal cellular processes.
实验室实验的优点和局限性
The use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in scientific research offers several advantages. It is a highly sensitive and specific dye that can be easily detected using standard fluorescence microscopy techniques. It is also relatively easy to synthesize and can be obtained in high yield and purity. However, there are also limitations to the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline. It is a relatively expensive dye and can be difficult to obtain in large quantities. Additionally, its use in biological systems should be carefully controlled to avoid non-specific binding and interference with normal cellular processes.
未来方向
There are several future directions for the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in scientific research. One area of interest is the development of new applications for the dye, such as its use in the detection of specific biomolecules or in the monitoring of cellular processes. Additionally, there is potential for the development of new derivatives of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline that offer improved properties, such as increased sensitivity or reduced toxicity. Finally, the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy, may offer new insights into the structure and function of biological systems.
合成方法
The synthesis of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline involves a series of chemical reactions that result in the formation of the final product. The starting materials include 4-bromo-2-methoxyaniline, p-dimethylaminostyrylboronate, and 6-methoxyquinoline. The reaction is catalyzed by palladium and involves multiple steps, including Suzuki coupling, bromination, and deprotection. The final product is obtained in high yield and purity.
科学研究应用
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has been widely used in scientific research due to its unique properties. It is a highly fluorescent dye that emits light in the visible range upon excitation. This makes it ideal for imaging biological tissues, as it can be easily detected using standard fluorescence microscopy techniques. 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has also been used to monitor protein-protein interactions, as it can be attached to specific proteins and used to detect changes in their conformation or binding partners. Additionally, 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has been used to detect enzymatic activity, as it can be cleaved by certain enzymes to produce a change in fluorescence.
属性
CAS 编号 |
304-16-5 |
|---|---|
产品名称 |
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline |
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
4-[(E)-2-(6-methoxyquinolin-4-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H20N2O/c1-22(2)17-8-5-15(6-9-17)4-7-16-12-13-21-20-11-10-18(23-3)14-19(16)20/h4-14H,1-3H3/b7-4+ |
InChI 键 |
RXSOBQRGVGGANL-QPJJXVBHSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC=C2)OC |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






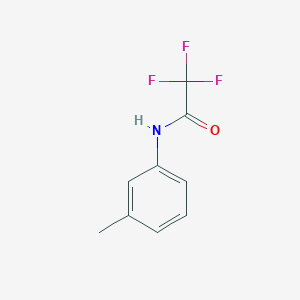

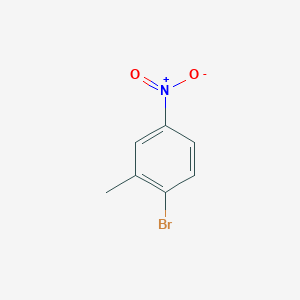
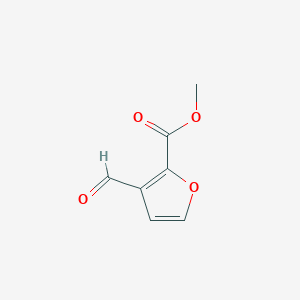

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)
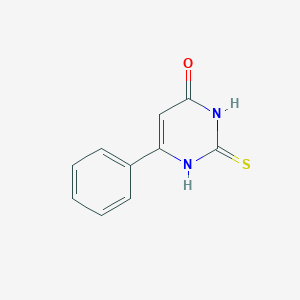



![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)